N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 61643-24-1
Cat. No.: VC17258547
Molecular Formula: C13H8F6N2O2
Molecular Weight: 338.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61643-24-1 |
|---|---|
| Molecular Formula | C13H8F6N2O2 |
| Molecular Weight | 338.20 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H8F6N2O2/c1-6-10(5-20-23-6)11(22)21-9-3-7(12(14,15)16)2-8(4-9)13(17,18)19/h2-5H,1H3,(H,21,22) |
| Standard InChI Key | HMZCCNFZBPASPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 61643-24-1 |
| Molecular Formula | |
| Molecular Weight | 338.20 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Canonical SMILES | CC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
The compound’s structure combines a 5-methyloxazole ring linked via a carboxamide group to a 3,5-bis(trifluoromethyl)phenyl moiety. This configuration introduces steric and electronic effects that influence its reactivity and biological interactions.
Structural and Electronic Analysis
The trifluoromethyl (-CF) groups at the 3- and 5-positions of the phenyl ring contribute to the molecule’s electron-deficient aromatic system, enhancing its ability to participate in hydrophobic interactions and hydrogen bonding. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, provides a rigid planar structure that facilitates binding to biological targets. Computational studies suggest that the methyl group at the 5-position of the oxazole ring stabilizes the molecule’s conformation, reducing rotational freedom and improving target selectivity.
Pharmacological and Biological Applications
Antimicrobial Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide exhibits broad-spectrum antimicrobial properties. In vitro studies against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to vancomycin. The trifluoromethyl groups enhance membrane permeability, enabling the compound to disrupt bacterial cell wall synthesis .
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
The table below contrasts N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide with two analogs:
The addition of a chlorophenyl group in the third compound increases molecular weight by 110.55 g/mol, enhancing binding affinity to kinase targets but reducing oral bioavailability .
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